2'-Deoxy-5'-uridylic acid, commonly referred to as deoxyuridine monophosphate, is a nucleotide that plays a critical role in the synthesis of deoxyribonucleic acid (DNA) and is a key component in the metabolism of nucleic acids. This compound consists of a uracil base, a deoxyribose sugar, and a phosphate group. It is classified as a pyrimidine nucleotide and is essential for various biological processes, including DNA replication and repair.
2'-Deoxy-5'-uridylic acid is derived from uridine monophosphate through the removal of the hydroxyl group at the 2' position of the ribose sugar. It belongs to the class of nucleotides known as deoxyribonucleotides, which include other compounds such as deoxyadenosine monophosphate and deoxycytidine monophosphate. The classification of this compound is significant due to its involvement in cellular processes and its role in nucleotide metabolism.
The synthesis of 2'-deoxy-5'-uridylic acid can be achieved through several methods:
In laboratory settings, the synthesis often requires careful control of reaction conditions, including pH, temperature, and reagent concentrations to ensure high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is typically employed for purification and analysis.
The molecular structure of 2'-deoxy-5'-uridylic acid consists of:
The chemical formula is , with a molecular weight of approximately 244.21 g/mol. The deoxyribose sugar distinguishes it from ribonucleotides by lacking an oxygen atom at the 2' carbon.
Structural studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide insights into its conformation in solution and solid states, revealing important details about hydrogen bonding and molecular interactions.
2'-Deoxy-5'-uridylic acid participates in various biochemical reactions:
These reactions are crucial for maintaining nucleotide pools within cells and ensuring proper DNA replication and repair mechanisms.
The mechanism of action for 2'-deoxy-5'-uridylic acid primarily involves its incorporation into DNA during replication. Once phosphorylated to dUTP, it provides uracil residues for DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of dUMP to dTMP (deoxythymidine monophosphate), highlighting its role in nucleotide metabolism.
Research indicates that dysregulation in the levels or metabolism of this nucleotide can lead to various metabolic disorders or affect cellular proliferation rates.
Relevant analytical techniques such as mass spectrometry (MS) and HPLC are used to characterize these properties accurately.
2'-Deoxy-5'-uridylic acid has several scientific applications:
Thymidylate synthase (TS) catalyzes the de novo biosynthesis of 2'-deoxythymidine-5'-monophosphate (dTMP) through the reductive methylation of dUMP. This irreversible reaction constitutes the sole biochemical route for de novo thymidylate production, coupling nucleotide metabolism with one-carbon transfer biochemistry [1] [6].
The methylation employs N5,N10-methylenetetrahydrofolate (CH2THF) as a dual donor: it supplies both the methylene group for dTMP formation and reducing equivalents (via oxidation to dihydrofolate). Catalysis initiates through nucleophilic attack by TS’s conserved cysteine residue on dUMP’s C6 position, generating a covalent enolate intermediate. This activated species subsequently attacks the iminium cation formed from CH2THF, yielding a ternary complex. Final reduction to dTMP involves hydride transfer from the folate’s N5 position, concurrently producing dihydrofolate (DHF). The DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to sustain continuous one-carbon flux [1] [7].
Table 1: Kinetic Parameters of Thymidylate Synthase
Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km M⁻¹s⁻¹) |
---|---|---|---|
dUMP | 2.5 - 8.0 | 3.5 - 8.2 | 1.4 × 10⁶ |
CH₂THF | 10 - 25 | 3.5 - 8.2 | 3.4 × 10⁵ |
TS stabilizes a dissociative transition state characterized by C5-carbanion formation in dUMP and electrophilic activation of the folate’s methylene carbon. X-ray crystallographic studies reveal a conserved catalytic triad (Cys, Arg, Asn) positioning dUMP for covalent catalysis. The enolate intermediate forms via cysteine thiolate addition across C6, facilitating proton abstraction from C5 by an adjacent aspartate residue. This generates a nucleophilic carbanion that attacks CH₂THF, forming a covalent C5-iminium linkage. Stereospecific hydride transfer from folate’s N5 completes reductive methylation. Fluoropyrimidine chemotherapeutics (e.g., 5-fluorouracil) exploit this mechanism by forming stable ternary complexes with TS and CH₂THF, inducing catalytic arrest [1] [4].
Ribonucleotide reductase (RNR) governs dUMP biosynthesis via deoxyuridine diphosphate (dUDP) production. Class Ia RNRs (found in eukaryotes and many bacteria) utilize a complex allosteric network ensuring balanced deoxynucleotide (dNTP) pools essential for DNA replication fidelity [6].
RNR activity exhibits hierarchical allostery:
Deoxyuridine nucleotides originate primarily via reduction of UDP by RNR. The resultant dUDP undergoes phosphorylation to dUTP or dephosphorylation to dUMP. Elevated dATP pools signal sufficient purine deoxynucleotides, triggering allosteric feedback to curtail RNR activity. This prevents dUTP misincorporation—a phenomenon linked to DNA strand breaks and mutagenesis [6].
Table 2: Allosteric Effectors of Ribonucleotide Reductase
Effector Bound to s-site | Primary Substrate Reduced | Physiological Significance |
---|---|---|
ATP/dATP | CDP/UDP | Pyrimidine dNTP production |
dTTP | GDP | Guanine dNTP balance |
dGTP | ADP | Adenine dNTP production |
dATP (bound to a-site) | NONE (inhibition) | Global reduction shutdown at high purine levels |
dUTPase (EC 3.6.1.23) hydrolyzes dUTP to dUMP and inorganic pyrophosphate (PPi), a critical sanitation step preventing uracil misincorporation during DNA synthesis [4] [7].
dUTPases employ a substrate-triggered catalytic mechanism involving five conserved motifs forming the active site. Catalysis proceeds via nucleophilic substitution:
This reaction not only eliminates dUTP but also recycles dUMP—redirecting it toward dTMP synthesis via TS. The Km for dUTP ranges 1–10 μM, with catalytic turnover (~10–50 s⁻¹) ensuring rapid dUTP clearance even at low concentrations [4] [7].
dUTPase maintains dUTP:dTTP ratios below 10⁻⁵, crucial because DNA polymerases cannot discriminate adequately against dUTP versus dTTP. Uracil misincorporation activates base excision repair (BER), involving:
Repetitive BER cycles under high dUTP:dTTP ratios cause DNA strand breaks, chromosomal fragmentation, and cell death—a mechanism exploited by 5-fluorouracil (which elevates FdUTP) combined with dUTPase inhibitors (e.g., TAS-114). Cancer cells defective in homologous recombination (HR) or BER are hypersensitive to dUTPase disruption due to unrepaired DNA damage [4] [7].
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